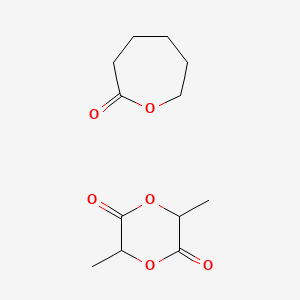

Lactide-caprolactone coploymer

Description

Lactide-caprolactone copolymer (PLCL) is a biodegradable aliphatic polyester synthesized via ring-opening polymerization of lactide (LA) and ε-caprolactone (CL) monomers. The ratio of LA to CL determines its physicochemical properties, enabling customization for applications such as cardiovascular implants, tissue engineering scaffolds, and drug delivery systems . PLCL exhibits intermediate thermal and mechanical properties between rigid poly(L-lactide) (PLLA) and flexible poly(ε-caprolactone) (PCL). For instance, a 50:50 LA:CL copolymer achieves a tensile strength of 15–20 MPa and elongation at break of 500–800%, making it suitable for elastomeric biomedical devices . Its degradation rate, influenced by crystallinity and hydrophobicity, can be tuned by adjusting monomer ratios .

Properties

Molecular Formula |

C12H18O6 |

|---|---|

Molecular Weight |

258.27 g/mol |

IUPAC Name |

3,6-dimethyl-1,4-dioxane-2,5-dione;oxepan-2-one |

InChI |

InChI=1S/C6H8O4.C6H10O2/c1-3-5(7)10-4(2)6(8)9-3;7-6-4-2-1-3-5-8-6/h3-4H,1-2H3;1-5H2 |

InChI Key |

ZAJGKKXBKLVSKW-UHFFFAOYSA-N |

Canonical SMILES |

CC1C(=O)OC(C(=O)O1)C.C1CCC(=O)OCC1 |

Synonyms |

(DL-lactide-epsilon-caprolactone) copolymer lactide-caprolactone copolymer lactide-caprolactone copolymer, (3S-cis)-isomer lactide-caprolactone copolymer, (3S-cis)-isomer block copolymer lactide-caprolactone copolymer, block copolymer Neurolac P(LLA-co-CL) PLLACL copolymer poly(L-lactide-co-caprolactone) poly(L-lactide-epsilon-caprolactone) poly(LA-co-CL) poly(lactide-co-epsilon-caprolactone) poly(lactide-epsilon-caprolactone) vivoso |

Origin of Product |

United States |

Preparation Methods

Tin-Based Catalyst Systems

Tin compounds, particularly stannous octoate (Sn(Oct)₂), dominate industrial-scale PLCL synthesis due to their high catalytic activity and compatibility with medical applications. Key studies demonstrate:

-

Optimal Reaction Conditions : A monomer feed ratio of 75:25 LA:CL, polymerized at 130°C for 48 hours under argon, yields a statistical copolymer with a glass transition temperature (T₉) of 20–30°C and molecular weights (Mₙ) exceeding 100 kDa. Increasing Sn(Oct)₂ concentration from 0.01 to 0.02 mol% reduces polydispersity (Đ) from 1.8 to 1.5, enhancing mechanical stability.

-

Novel Initiators : Bis[tin(II) monooctoate] diethylene glycol (OctSn-DEG-SnOct) enables coordination-insertion polymerization, producing P(LL-co-CL) with 95% yield and controlled segmental sequencing. This initiator minimizes racemization, preserving the stereoregularity of L-lactide units.

Table 1. Tin-Catalyzed PLCL Synthesis Parameters and Outcomes

| Monomer Ratio (LA:CL) | Catalyst (mol%) | Temperature (°C) | Time (h) | Mₙ (kDa) | Đ | T₉ (°C) |

|---|---|---|---|---|---|---|

| 75:25 | 0.01 Sn(Oct)₂ | 130 | 48 | 105 | 1.8 | 25 |

| 50:50 | 0.02 Sn(Oct)₂ | 120 | 168 | 750 | 1.55 | -10 |

| 70:30 | 0.015 Sn(Oct)₂ | 180 | 4 | 200 | 1.6 | 40 |

Zinc-Based Catalysts for Biocompatibility

Zinc complexes offer a biocompatible alternative to tin, critical for in vivo applications. A Schiff base zinc catalyst derived from phenylalanine facilitates ROP at 110°C, producing random copolymers with T₉ tunable from −67°C (CL-rich) to 60°C (LA-rich). This system achieves 85% monomer conversion in 24 hours, with Đ < 1.3, indicating narrow molecular weight distributions.

Monomer Feed Ratio and Structural Control

The LA:CL ratio directly impacts crystallinity, degradation rate, and mechanical strength. Studies reveal:

-

High Lactide Content : A 90:10 LA:CL feed ratio increases tensile strength from 15 MPa (pure PCL) to 45 MPa, while Shore hardness rises by 30%. However, excessive LA (>80%) induces brittleness, limiting elongation at break to <50%.

-

Balanced Ratios : A 50:50 LA:CL ratio produces amorphous copolymers with T₉ ≈ −10°C, ideal for shape-memory applications. Post-polymerization γ-ray irradiation (25 kGy) crosslinks chains via triallyl isocyanurate, achieving 100% deformation recovery.

Molecular Weight Regulation Techniques

Controlling molecular weight is critical for processing and mechanical performance. Ethylene glycol (EG) serves as a chain-transfer agent, reducing Mₙ from 200 kDa (0% EG) to 80 kDa (0.125% EG) while maintaining Đ < 1.7. Conversely, extending polymerization time from 48 to 168 hours at 120°C elevates Mₙ from 105 kDa to 750 kDa, albeit with broader Đ (1.55).

Block Copolymer Architectures

Multiblock PLCL copolymers exhibit superior mechanical properties compared to random analogs. Self-polycondensation of PLLA-PCL diblock copolymers (segment lengths: 12–50 repeat units) yields materials with high modulus (43–95 MPa) and elongation at break (~500%). DSC analysis confirms phase mixing in amorphous regions, while X-ray diffraction reveals PLLA crystallites.

Post-Polymerization Processing

Melt spinning and irradiation are critical for end-use applications:

-

Melt Spinning : Processing P(LL-co-CL) (75:25) at 130°C produces amorphous fibers, which develop semi-crystalline morphology upon drawing (draw ratio: 3×).

-

γ-Ray Irradiation : Crosslinking with 25 kGy γ-rays enhances shape-memory properties, enabling 100% recovery after secondary stretching.

Comparative Analysis of Synthesis Methods

Table 2. Performance of PLCL Copolymers by Synthesis Method

| Method | Catalyst | Mₙ (kDa) | Đ | Tensile Strength (MPa) | Elongation (%) |

|---|---|---|---|---|---|

| Tin-catalyzed ROP | Sn(Oct)₂ | 105–750 | 1.5–1.8 | 15–45 | 50–500 |

| Zinc-catalyzed ROP | Zn-Schiff base | 50–120 | 1.2–1.4 | 10–30 | 200–600 |

| Multiblock | Sn(Oct)₂ | 240–490 | 1.7–2.0 | 43–95 | 400–600 |

Chemical Reactions Analysis

Types of Reactions: Lactide-caprolactone coploymer undergoes various chemical reactions, including hydrolysis, transesterification, and degradation. These reactions are influenced by factors such as pH, temperature, and the presence of enzymes .

Common Reagents and Conditions:

Hydrolysis: Typically occurs in aqueous environments, often catalyzed by acids or bases.

Transesterification: Can be catalyzed by metal complexes or enzymes.

Degradation: Enzymatic degradation involves enzymes such as lipases and esterases

Major Products Formed: The primary products formed from the degradation of lactide-caprolactone copolymer are lactic acid and 6-hydroxyhexanoic acid, which are further metabolized in biological systems .

Scientific Research Applications

Medical Devices

Lactide-caprolactone copolymers are extensively utilized in the development of biodegradable medical devices. Their mechanical properties make them suitable for applications such as:

- Nerve Guides : These copolymers provide a supportive structure for nerve regeneration, demonstrating excellent mechanical strength and flexibility .

- Porous Scaffolds : Used in tissue engineering, these scaffolds facilitate cell attachment and growth while being gradually absorbed by the body .

- Implants : Biodegradable implants made from these copolymers can safely resorb over time, reducing the need for surgical removal .

Drug Delivery Systems

The copolymers are also effective in controlled drug delivery applications. They can encapsulate various drugs, releasing them over extended periods. Notable studies include:

- Microspheres for Hormone Release : Research demonstrated that microspheres made from lactide-caprolactone copolymers could release progesterone and beta-estradiol at a controlled rate over 40 days, with prolonged effects observed in vivo .

- Solid-phase Drug Delivery : By modifying the molecular weight and composition, the degradation rates can be tailored to match the required drug release profiles .

Case Study 1: Nerve Regeneration

In a study conducted by Den Dunnen et al., poly(DL-lactide-epsilon-caprolactone) was utilized to create nerve guides that supported nerve regeneration in animal models. The results indicated that these guides not only provided structural support but also facilitated cellular infiltration and nerve growth, showcasing the copolymer's effectiveness in clinical applications .

Case Study 2: Drug Release Kinetics

A study on the release kinetics of contraceptive hormones from lactide-caprolactone microspheres revealed that the microstructure significantly influenced the release rates. The findings suggested that copolymers with higher proportions of d,l-lactide exhibited more uniform release profiles compared to those with l-lactide alone . This insight is crucial for designing drug delivery systems tailored to specific therapeutic needs.

Comparative Data Table

| Property | Lactide-Caprolactone Copolymer | Polycaprolactone | Polylactic Acid |

|---|---|---|---|

| Biodegradability | Yes | Yes | Yes |

| Biocompatibility | High | High | Moderate |

| Mechanical Strength | Moderate to High | Low | High |

| Flexibility | High | Moderate | Low |

| Typical Applications | Medical devices, drug delivery | Tissue scaffolds | Surgical sutures |

Mechanism of Action

Lactide-caprolactone coploymer is often compared with other biodegradable polymers such as poly(lactic acid) and poly(ε-caprolactone). While poly(lactic acid) is known for its high strength and rigidity, it is relatively brittle. Poly(ε-caprolactone), on the other hand, is more flexible but has lower mechanical strength. This compound combines the advantages of both, offering a balance of strength, flexibility, and biodegradability .

Comparison with Similar Compounds

Table 1: Mechanical Properties Comparison

| Copolymer | Composition (LA:XL*) | Tensile Strength (MPa) | Elongation at Break (%) | Young’s Modulus (MPa) |

|---|---|---|---|---|

| PLCL | 50:50 | 15–20 | 500–800 | 200–300 |

| PLVL | 59:41 | ~10 | 1800 | ~50 |

| PLLA | 100:0 | 60–70 | 5–10 | 3000–3500 |

*XL = Caprolactone (CL) or Valerolactone (VL). Sources: .

Thermal Properties

- Glass Transition Temperature (Tg) : PLCL’s Tg ranges between -10°C (high CL) and 40°C (high LA), while PLVL’s Tg remains higher (e.g., 30°C for 41% VL vs. 15°C for PLCL 50:50) due to VL’s shorter alkyl chain .

- Crystallinity : Both copolymers exhibit reduced crystallinity compared to homopolymers, but PLVL’s crystallinity decreases more sharply with VL content, enhancing flexibility .

Barrier Properties

PLVL and PLCL show opposing trends in gas and vapor permeability:

- Water Vapor Transmission Rate (WVTR) : PLVL’s WVTR increases with VL content (6.8–11.5 g mm/m²/day), while PLCL’s WVTR remains lower than PLLA (4.9 g mm/m²/day) .

- Oxygen Permeability : PLVL with 19–33% VL unexpectedly shows lower oxygen permeability (0.18 Barrer) than PLLA (0.20 Barrer), contrasting with PLCL’s increased permeability at higher CL content .

Table 2: Barrier Properties Comparison

| Copolymer | WVTR (g mm/m²/day) | Oxygen Permeability (Barrer) |

|---|---|---|

| PLLA | 4.9 | 0.20 |

| PLCL (50:50) | <4.9 | >0.20 |

| PLVL (8% VL) | 6.8 | 0.26 |

| PLVL (41% VL) | 11.5 | 0.18 |

Comparison with Poly(L-lactide-co-ε-caprolactone) Statistical Copolymers

Statistical PLCL copolymers (random monomer distribution) differ from block copolymers in microstructure and performance:

- Toughness : Statistical copolymers exhibit higher toughness (e.g., 25 MJ/m³) compared to block structures due to homogeneous stress distribution .

- Elasticity : Block copolymers show superior elasticity (>800% elongation) but lower tensile strength .

Table 3: Microstructure-Dependent Properties

| Copolymer Type | Tensile Strength (MPa) | Elongation at Break (%) |

|---|---|---|

| Statistical | 18–22 | 400–600 |

| Block | 12–15 | 800–1000 |

Sources: .

Comparison with Other Lactone Copolymers

Lactide-Decalactone Copolymers

Decalactone’s long alkyl chain enhances hydrophobicity, reducing degradation rates compared to PLCL. However, mechanical properties are inferior, with tensile strength <10 MPa .

Lactide-Ethylene Brassylate Copolymers

Ethylene brassylate introduces aromaticity, improving thermal stability (Tg up to 50°C) but compromising flexibility (elongation <300%) .

Key Research Findings

PLCL in Cardiovascular Applications : PEG-functionalized PLCL demonstrates >90% cell viability, outperforming PCL in endothelialization .

PLVL’s Packaging Suitability : PLVL’s lower oxygen permeability (vs. PLCL) and mechanical durability make it ideal for food packaging .

Synthesis Advancements : Tin-free catalysts (e.g., zinc lactate) improve PLCL polymerization control, achieving polydispersity indices <1.5 .

Q & A

Basic Research Questions

Q. What are the standard methods for synthesizing lactide-caprolactone copolymers with controlled monomer ratios?

- Methodology :

- Ring-opening polymerization (ROP) is widely used, employing catalysts like tin octoate. Monomer ratios (LA:CL) are adjusted by varying feed ratios, with reaction temperature (e.g., 120–180°C) and time (6–24 hrs) influencing molecular weight and crystallinity .

- Solution-blending with lactide-caprolactone copolymer (LACL) as a compatibilizer can refine phase morphology (e.g., dispersed phase size reduction by 50% at 5% LACL) .

- Key Parameters :

| Synthesis Method | Catalyst | LA:CL Ratio | Molecular Weight (Da) | Crystallinity (%) |

|---|---|---|---|---|

| ROP | Sn(Oct)₂ | 70:30 | 50,000–80,000 | 20–35 |

| Solution-blending | N/A | 50:50 | 30,000–60,000 | 10–25 |

| Data synthesized from . |

Q. Which characterization techniques are essential for analyzing the physicochemical properties of lactide-caprolactone copolymers?

- Methodology :

- Differential Scanning Calorimetry (DSC) : Quantifies glass transition (Tg), melting (Tm), and crystallization temperatures. For example, PLA/PCL blends show Tg ~60°C (PLA) and Tm ~55°C (PCL) .

- Scanning Electron Microscopy (SEM) : Reveals phase morphology (e.g., spherical PCL domains in PLA matrix) .

- Gel Permeation Chromatography (GPC) : Determines molecular weight distribution (PDI <1.5 indicates controlled polymerization) .

Advanced Research Questions

Q. How can phase separation in lactide-caprolactone copolymers be systematically analyzed to improve mechanical compatibility?

- Methodology :

- Use Atomic Force Microscopy (AFM) or Transmission Electron Microscopy (TEM) to map phase boundaries. For instance, PLA/PCL blends compatibilized with LACL show reduced domain sizes (<1 µm vs. 5 µm in non-compatibilized blends) .

- Apply dynamic mechanical analysis (DMA) to study viscoelastic behavior. Storage modulus (E') increases by 30–50% in compatibilized systems due to enhanced interfacial adhesion .

Q. What experimental designs are recommended to resolve contradictions in degradation rate data across studies?

- Methodology :

- Conduct accelerated degradation tests (e.g., PBS buffer at 37°C, pH 7.4) with controlled variables (sample thickness, crystallinity).

- Use systematic literature reviews guided by PICOT framework:

- P opulation: Copolymer films; I ntervention: Hydrolytic degradation; C omparison: Varying LA:CL ratios; O utcome: Mass loss rate; T ime: 4–12 weeks .

- Meta-analysis of degradation rates (e.g., 50:50 LA:CL degrades 2× faster than 70:30) can reconcile discrepancies .

Q. How should researchers design in vivo experiments to evaluate the biocompatibility of lactide-caprolactone copolymers?

- Methodology :

- Follow NIH guidelines for preclinical studies :

- Animal models : Rodents (n ≥ 6/group) with subcutaneous implantation.

- Outcome measures : Histopathology (e.g., foreign body reaction scoring), cytokine profiling (IL-6, TNF-α) at 4/8/12 weeks .

- Statistical rigor : Use ANOVA with post-hoc Tukey tests; report effect sizes and confidence intervals .

Q. What statistical approaches are suitable for analyzing mechanical property datasets with high variability?

- Methodology :

- Apply mixed-effects models to account for batch-to-batch variability (e.g., catalyst purity, solvent residues).

- Use principal component analysis (PCA) to correlate tensile strength (10–30 MPa) with molecular weight and crystallinity .

- Example Analysis :

| Variable | Correlation Coefficient (R²) | p-value |

|---|---|---|

| Molecular Weight | 0.75 | <0.001 |

| Crystallinity | 0.62 | 0.005 |

| LA:CL Ratio | 0.88 | <0.001 |

| Hypothetical data illustrating multicollinearity challenges . |

Guidelines for Methodological Rigor

- Data Transparency : Share raw datasets (e.g., DSC thermograms, SEM images) in repositories like Dryad or Figshare .

- Ethical Compliance : Obtain IRB approval for in vivo work; document animal welfare protocols .

- Conflict Resolution : Address contradictory findings via sensitivity analysis in meta-analyses .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.